(2,6-Difluoro-3-iodophenyl)methanol
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Overview
Description
(2,6-Difluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO and a molecular weight of 270.02 g/mol . This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a hydroxymethyl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-iodophenyl)methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the reaction of 2,6-difluorobenzaldehyde with iodine in the presence of a suitable oxidizing agent to form the corresponding iodinated compound. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: 2,6-Difluoro-3-iodobenzaldehyde or 2,6-Difluoro-3-iodobenzoic acid.
Reduction: 2,6-Difluoroiodobenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluoro-3-iodophenyl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine and iodine atoms can also affect the compound’s electronic properties, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-3-bromophenyl)methanol
- (2,6-Difluoro-3-chlorophenyl)methanol
- (2,6-Difluoro-3-methylphenyl)methanol
Uniqueness
(2,6-Difluoro-3-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and methyl analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions .
Properties
IUPAC Name |
(2,6-difluoro-3-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFROSOVMRGMTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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